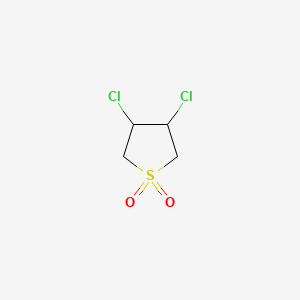

3,4-Dichlorosulfolane

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQWSIALJCIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031193 | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3001-57-8 | |

| Record name | Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3,4-Dichlorosulfolane: Mechanism, Protocol, and Safety

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dichlorosulfolane, a pivotal organosulfur compound, through the direct chlorination of sulfolane (tetrahydrothiophene-1,1-dioxide). We delve into the underlying free-radical chain mechanism, offering a rationale for the selection of reagents and reaction conditions. A detailed, step-by-step experimental protocol is presented, designed for reproducibility and scalability. This document also includes in-depth sections on the characterization of the final product, critical safety procedures for handling hazardous materials, and a troubleshooting guide for common experimental challenges. This guide is intended for researchers and process chemists in the pharmaceutical and agrochemical industries who require a robust and well-validated methodology for the preparation of chlorinated sulfolane derivatives.

Introduction: The Significance of Chlorinated Sulfolanes

Sulfolane, a polar aprotic solvent, is widely recognized for its utility in industrial processes such as the extraction of aromatic hydrocarbons and the purification of natural gas.[1][2] Its chemical inertness and high boiling point make it an ideal solvent for a variety of reactions. However, the functionalization of the sulfolane backbone opens up new avenues for its application as a versatile chemical intermediate.

The introduction of chlorine atoms onto the sulfolane ring, specifically at the 3 and 4 positions, yields this compound. This transformation is significant as it converts a relatively inert solvent into a reactive building block. The chlorine atoms act as leaving groups, making the molecule susceptible to nucleophilic substitution reactions, thereby providing a gateway to a diverse range of sulfolane derivatives. These derivatives are of considerable interest in the development of novel pharmaceuticals and agrochemicals.

This guide focuses on the direct chlorination of sulfolane, a process that, while conceptually straightforward, requires careful control of reaction parameters to achieve desired selectivity and yield.

Reaction Mechanism and Scientific Rationale

The conversion of sulfolane to this compound is typically achieved via a free-radical halogenation pathway.[3] This class of reaction is characterized by a chain mechanism involving initiation, propagation, and termination steps. The choice of a radical pathway is necessitated by the stability of the C-H bonds on the alkane-like sulfolane ring, which are not readily susceptible to ionic chlorination.

Chlorinating Agents: A Comparative Analysis

Two primary reagents are considered for this transformation: chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂).

-

Chlorine Gas (Cl₂): Direct photochlorination with chlorine gas is a common industrial method.[4] It requires initiation by UV light to homolytically cleave the Cl-Cl bond, generating highly reactive chlorine radicals. While effective, this method can be difficult to control, often leading to a mixture of mono-, di-, and polychlorinated products.[1][3]

-

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride serves as a safer and more convenient source of chlorine radicals.[5][6] It can be initiated either thermally or photochemically, or by using a radical initiator like azobisisobutyronitrile (AIBN). The reaction with SO₂Cl₂ is often more selective than with Cl₂, which is a significant advantage in a laboratory or fine chemical setting. This guide will focus on the use of sulfuryl chloride for its enhanced control and safety profile.

The Free-Radical Chain Mechanism

The reaction proceeds through the following canonical steps:

-

Initiation: A radical initiator (e.g., AIBN) or UV light promotes the decomposition of sulfuryl chloride into a chlorosulfonyl radical and a chlorine radical. The chlorosulfonyl radical can further decompose to sulfur dioxide and another chlorine radical.

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the sulfolane ring (preferentially at the 3 or 4 position) to form a sulfolanyl radical and hydrogen chloride (HCl).

-

The sulfolanyl radical then reacts with a molecule of sulfuryl chloride to yield the chlorinated sulfolane product and a new chlorosulfonyl radical, which continues the chain.

-

-

Termination: The reaction is terminated when any two radical species combine.

The selectivity for the 3 and 4 positions over the 2 and 5 positions is influenced by the electron-withdrawing effect of the sulfone group, which deactivates the adjacent α-protons.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis using sulfuryl chloride as the chlorinating agent and AIBN as the initiator.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Sulfolane | Anhydrous, ≥99% | Sigma-Aldrich | Must be dry; moisture can interfere with the reaction. |

| Sulfuryl Chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood; corrosive and reacts with water. |

| AIBN | 98% | Sigma-Aldrich | Thermal initiator; store refrigerated. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Used as a solvent for work-up. |

| Sodium Bicarbonate | Reagent Grade | VWR | For neutralizing acidic byproducts. |

| Anhydrous MgSO₄ | Reagent Grade | VWR | For drying the organic phase. |

Apparatus Setup

-

A three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel.

-

A heating mantle with a magnetic stirrer.

-

The top of the reflux condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck flask, dissolve sulfolane (12.0 g, 0.1 mol) in a suitable solvent like chlorobenzene or simply use neat sulfolane if the reaction is to be run at a higher temperature.

-

Initiator Addition: Add AIBN (0.164 g, 1 mol%) to the flask.

-

Heating: Begin stirring and heat the reaction mixture to 70-80 °C. The temperature is critical for both initiating the AIBN decomposition and promoting the radical chain reaction.

-

Reagent Addition: Once the temperature has stabilized, add sulfuryl chloride (27.0 g, 0.2 mol, 2.0 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The slow addition is crucial to control the exotherm and the rate of gas evolution.[7]

-

Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours after the addition is complete. The reaction progress can be monitored by Gas Chromatography (GC) by taking small aliquots from the reaction mixture.

-

Cooling and Quenching: After the reaction is complete (as indicated by GC), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding it to a saturated solution of sodium bicarbonate to neutralize any remaining sulfuryl chloride and the acidic byproducts (HCl).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product is typically a mixture of chlorinated sulfolanes. Purification can be achieved by vacuum distillation or column chromatography on silica gel to isolate the this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Complex multiplets in the region of 3.0-4.0 ppm. The integration and splitting patterns will confirm the structure. |

| ¹³C NMR | Signals corresponding to the four unique carbons in the molecule. The chlorinated carbons will be shifted downfield. |

| GC-MS | A peak at the expected retention time with a mass spectrum showing the molecular ion peak and characteristic isotopic pattern for two chlorine atoms. |

| IR Spectroscopy | Strong absorption bands around 1320 cm⁻¹ and 1140 cm⁻¹ characteristic of the S=O stretching of the sulfone group. |

Safety, Handling, and Waste Disposal

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Sulfuryl Chloride: Is highly corrosive and toxic. It reacts violently with water, releasing corrosive gases. All handling must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.

-

Gas Evolution: The reaction produces HCl and SO₂ gases, which are toxic and corrosive. The reaction apparatus must be vented through a gas trap containing a basic solution to neutralize these gases.

-

Waste Disposal: Chlorinated organic waste must be collected in a designated container. The basic aqueous waste from the quenching and washing steps should be neutralized before disposal according to institutional guidelines.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient initiator or reaction time/temperature. | Increase AIBN loading to 2 mol%. Ensure the reaction temperature is maintained. Extend reaction time and monitor by GC. |

| Formation of Polychlorinated Products | Molar ratio of sulfuryl chloride is too high. | Reduce the equivalents of SO₂Cl₂ to 1.5 and monitor the reaction carefully to stop it after the desired product is formed. |

| Reaction Stalls | Presence of radical inhibitors (e.g., oxygen, moisture). | Ensure all reagents and solvents are anhydrous. Purge the reaction vessel with an inert gas (N₂ or Ar) before starting. |

| Violent Gas Evolution During Quench | Too much unreacted SO₂Cl₂. | Add the reaction mixture to the bicarbonate solution very slowly with vigorous stirring and external cooling. |

References

-

Kirk-Othmer Encyclopedia of Chemical Technology. Sulfolane and Sulfones. Available at: [Link]

-

ResearchGate. Sulfuryl Chloride: A Versatile Alternative to Chlorine. Available at: [Link]

-

National Institutes of Health (NIH). Sulfamate Esters Guide Selective Radical-Mediated Chlorination of Aliphatic C–H Bonds. Available at: [Link]

-

National Institutes of Health (NIH). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Available at: [Link]

-

Wikipedia. Sulfur. Available at: [Link]

-

Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Available at: [Link]

-

Wikipedia. Photochlorination. Available at: [Link]

-

Wikipedia. Sulfolane. Available at: [Link]

-

National Institutes of Health (NIH). PubChem - Sulfolane. Available at: [Link]

- Google Patents. US5347018A - Process for producing sulfolane compounds.

-

Wikipedia. Free-radical halogenation. Available at: [Link]

-

Open Research Oklahoma. PROCESS ANALYSIS OF SULFOLANE PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. Available at: [Link]

-

Master Organic Chemistry. Selectivity In Free Radical Reactions. Available at: [Link]

Sources

- 1. softbeam.net:8080 [softbeam.net:8080]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. Photochlorination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dichlorosulfolane: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Halogenated Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogen atoms and cyclic sulfone moieties has proven to be a powerful approach for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3][4] Among the myriad of building blocks available to the discerning chemist, 3,4-Dichlorosulfolane (also known as 3,4-dichlorothiolane 1,1-dioxide) emerges as a compelling, albeit underexplored, scaffold. Its rigid sulfolane core, coupled with the reactive handles provided by the vicinal dichloro substituents, presents a unique constellation of chemical and physical attributes.

This technical guide, intended for researchers, scientists, and professionals in the field of drug development, aims to provide a comprehensive understanding of the core properties of this compound. We will delve into its physical and chemical characteristics, explore its synthesis and purification, and shed light on its potential applications as a versatile intermediate in the synthesis of novel chemical entities. By synthesizing technical data with practical insights, this document will serve as a valuable resource for those seeking to harness the potential of this intriguing halogenated sulfone.

Core Molecular Attributes of this compound

Structural and General Properties

This compound is a heterocyclic organic compound characterized by a five-membered sulfolane ring substituted with two chlorine atoms on adjacent carbon atoms. The sulfone group, with its tetrahedral geometry and the electron-withdrawing nature of the two oxygen atoms, imparts a significant dipole moment to the molecule, rendering it a polar aprotic substance.

| Property | Value | Source |

| IUPAC Name | 3,4-dichlorothiolane 1,1-dioxide | [5] |

| CAS Number | 3001-57-8 | [5] |

| Molecular Formula | C₄H₆Cl₂O₂S | [5] |

| Molecular Weight | 189.06 g/mol | [5] |

| Canonical SMILES | C1C(C(CS1(=O)=O)Cl)Cl |

Physicochemical Properties

While experimental data for some physical properties of this compound are not extensively reported in readily available literature, we can infer certain characteristics based on its structure and the properties of related compounds.

| Property | Value (Experimental/Predicted) | Notes |

| Melting Point | Not available | The presence of the rigid ring and polar groups suggests it is a solid at room temperature. For comparison, the related 3,4-epoxytetrahydrothiophene-1,1-dioxide has a melting point of 145-150 °C.[6] |

| Boiling Point | Not available | Expected to be high due to its polarity and molecular weight. Decomposition may occur at atmospheric pressure. Vacuum distillation would likely be required. |

| Solubility | ||

| Water | Sparingly soluble | The polar sulfone group may impart some water solubility, but the chlorinated hydrocarbon backbone limits it. |

| Organic Solvents | Soluble in polar aprotic solvents | Expected to be soluble in solvents like acetone, dichloromethane, and tetrahydrofuran (THF) based on the principle of "like dissolves like".[7] |

The lack of extensive experimental data underscores the need for further characterization of this compound to fully enable its application in process development and optimization.

Synthesis and Purification

The synthesis of this compound is logically approached via the halogenation of a readily available precursor, 3-sulfolene. This synthetic strategy is supported by the known reactivity of alkenes with halogens.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from butadiene and sulfur dioxide.

Caption: Generalized Sₙ2 reaction of this compound.

The presence of two chlorine atoms opens up the possibility of sequential substitution reactions, allowing for the introduction of two different nucleophiles. The regioselectivity of the second substitution may be influenced by the nature of the first nucleophile introduced.

Field-Proven Insights:

-

The sulfone moiety is a strong hydrogen bond acceptor, which can influence the interaction of this compound with biological targets. [1]* The rigidity of the sulfolane ring can be advantageous in drug design by reducing the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity.

Spectroscopic Characterization

A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Chemical Shift: The protons on the carbons bearing the chlorine atoms (C3 and C4) are expected to resonate at a downfield chemical shift (likely in the range of 4.0-5.0 ppm) due to the deshielding effect of the electronegative chlorine atoms and the sulfone group. The protons on the carbons adjacent to the sulfone group (C2 and C5) will also be downfield, but likely to a lesser extent.

-

Multiplicity: The coupling patterns will depend on the stereochemistry of the molecule (cis or trans isomers). Complex second-order effects may be observed due to the similar chemical shifts of the protons.

¹³C NMR (Predicted):

-

Chemical Shift: The carbon atoms bonded to the chlorine atoms (C3 and C4) will appear at a downfield chemical shift, typically in the range of 50-80 ppm. [8][9][10]The carbons adjacent to the sulfone group (C2 and C5) will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the sulfone group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O (asymmetric stretch) | ~1300-1350 |

| S=O (symmetric stretch) | ~1120-1160 |

| C-Cl stretch | ~600-800 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 188 (for the ³⁵Cl₂ isotopologue). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. Fragmentation would likely involve the loss of HCl and SO₂.

Applications in Drug Development and Medicinal Chemistry

The incorporation of halogenated scaffolds is a well-established strategy in drug discovery to enhance biological activity and modulate physicochemical properties. [1][2][3][4]While specific examples of this compound in drug synthesis are not widely documented, its structural features suggest significant potential as a versatile building block.

Potential Applications:

-

Scaffold for Library Synthesis: The two reactive chlorine atoms provide handles for the divergent synthesis of compound libraries. By reacting this compound with a variety of nucleophiles, a diverse set of substituted sulfolane derivatives can be generated for screening against various biological targets.

-

Synthesis of Bioactive Molecules: The sulfolane moiety is present in some biologically active compounds. [1]this compound could serve as a key intermediate in the synthesis of novel analogs of these compounds. For instance, halogenated sulfonyl derivatives have been investigated as potential antiviral agents. [1]* Conformationally Restricted Linkers: The rigid sulfolane ring can be used as a linker to connect two pharmacophoric groups in a defined spatial orientation, which can be beneficial for optimizing interactions with a biological target.

The development of novel synthetic methodologies utilizing this compound could unlock its full potential as a valuable tool in the arsenal of the medicinal chemist.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and harmful in contact with skin. It also causes skin and serious eye irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a halogenated cyclic sulfone with a unique combination of structural and chemical features that make it a promising building block for organic synthesis, particularly in the realm of medicinal chemistry. While a comprehensive experimental characterization of its physical properties is still needed, its synthesis from readily available starting materials and its anticipated reactivity with nucleophiles make it an attractive scaffold for the generation of diverse molecular architectures. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of underutilized building blocks like this compound will be crucial for expanding the accessible chemical space and ultimately, for the development of new therapeutic agents.

References

-

Synthesis and evaluation of halogenated 12N-sulfonyl matrinic butanes as potential anti-coxsackievirus agents. European Journal of Medicinal Chemistry. (2017). [Link]

- Recrystalliz

- Recrystalliz

-

Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors: role of two halogen atoms at the indole ring in developing new analogues with improved antiviral activity. Journal of Medicinal Chemistry. (2007). [Link]

-

Sulfolene. Wikipedia. (n.d.). [Link]

- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. (n.d.).

-

How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. (2025). [Link]

-

Synthesis, Anti-HBV, and Anti-HIV Activities of 3′-Halogenated Bis(hydroxymethyl)-cyclopentenyladenines. Molecules. (2018). [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. (2022). [Link]

-

Purification: How To. University of Rochester. (n.d.). [Link]

- Experiment #4. Unknown Source. (n.d.).

-

interpreting C-13 NMR spectra. Chemguide. (n.d.). [Link]

-

13C NMR Chemical Shift. Oregon State University. (n.d.). [Link]

-

Experiment #4 Diels-Alder Reaction. Edubirdie. (n.d.). [Link]

-

Solved 10. In this experiment, heating 3-sulfolene produces | Chegg.com. Chegg. (2017). [Link]

-

Dichloromethane with Water. NIST. (n.d.). [Link]

- Boiling Point Calcul

-

DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Organic Syntheses. (n.d.). [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Institutes of Health. (n.d.). [Link]

-

Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. NIST WebBook. (n.d.). [Link]

-

Dichloromethane. Wikipedia. (n.d.). [Link]

-

Diels Alder Reaction Experiment Part 1, Prelab. YouTube. (2020). [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. (n.d.). [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. (n.d.). [Link]

-

4,4-Dichloro-1,3-dithietane-2-one. MDPI. (n.d.). [Link]

-

4-(2,3-Dichloropropoxy)-3-chlorothiolane-1,1-dione. PubChem. (n.d.). [Link]

-

CID 73255479. PubChem. (n.d.). [Link]

-

13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts .... Doc Brown's Chemistry. (n.d.). [Link]

-

An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. (n.d.). [Link]

- Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane.

-

Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. (n.d.). [Link]

-

Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. ResearchGate. (2025). [Link]

-

Dichloromethane. PubChem. (n.d.). [Link]

Sources

- 1. Synthesis and evaluation of halogenated 12N-sulfonyl matrinic butanes as potential anti-coxsackievirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors: role of two halogen atoms at the indole ring in developing new analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide [webbook.nist.gov]

- 6. 4509-11-9 CAS MSDS (3,4-EPOXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3,4-Dichlorosulfolane: Identification, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Dichlorosulfolane, a halogenated organosulfur compound. With full editorial control, this document is structured to deliver in-depth insights into its identification, physicochemical properties, synthesis, and analytical methodologies, grounded in scientific integrity for professionals in research and development.

Core Identification and Chemical Identity

This compound, a derivative of tetrahydrothiophene, is distinguished by the presence of two chlorine atoms and a sulfone functional group. This structure imparts specific chemical and physical properties that are crucial for its handling and application.

IUPAC Name: 3,4-dichlorothiolane 1,1-dioxide[2]

Synonyms: 3,4-Dichlorotetrahydrothiophene 1,1-dioxide, Dichlorothiolane dioxide[1][2][3]

Molecular Formula: C₄H₆Cl₂O₂S[2]

Molecular Weight: 189.06 g/mol [1]

The structural arrangement of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in experimental settings. The following table summarizes key computed properties.

| Property | Value | Unit | Source |

| Molecular Weight | 189.06 | g/mol | |

| Normal Boiling Point (Tboil) | 572.54 | K | |

| Normal Melting Point (Tfus) | 390.41 | K | |

| Critical Temperature (Tc) | 794.75 | K | |

| Critical Pressure (Pc) | 4495.03 | kPa | |

| Critical Volume (Vc) | 0.477 | m³/kmol | |

| Enthalpy of Vaporization (ΔvapH°) | 77.03 | kJ/mol | |

| Enthalpy of Fusion (ΔfusH°) | 30.29 | kJ/mol | |

| McGowan's Characteristic Volume (McVol) | 111.450 | ml/mol |

Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound typically proceeds through the chlorination of a sulfolene precursor. A plausible synthetic route involves the reaction of 3-sulfolene with a chlorinating agent.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Conceptual Synthesis of this compound

This conceptual protocol is based on the general principles of the halogenation of sulfolenes.

-

Dissolution: Dissolve 3-sulfolene in a suitable inert solvent, such as carbon tetrachloride or dichloromethane, in a reaction vessel equipped with a stirrer and a gas inlet.

-

Initiation: Introduce a radical initiator, such as AIBN, to the solution.

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out under UV irradiation to facilitate the free radical chain reaction.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, purge the reaction mixture with an inert gas, such as nitrogen, to remove any excess chlorine.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is influenced by the electron-withdrawing sulfone group and the two chlorine substituents. It is expected to be susceptible to nucleophilic attack.[4][5] The chlorine atoms can act as leaving groups in nucleophilic substitution reactions. The sulfone group is generally stable under many reaction conditions but can be reduced under harsh conditions.

Spectroscopic and Chromatographic Identification

Accurate identification of this compound relies on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. The NIST WebBook lists the availability of a mass spectrum for this compound.[1][6]

Anticipated Fragmentation Pattern:

-

Molecular Ion (M+): A peak corresponding to the molecular weight (189 g/mol ) should be observable. The isotopic pattern of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be a key identifier.

-

Loss of HCl: A fragment corresponding to the loss of a molecule of hydrogen chloride (M-36) is a common pathway for chlorinated compounds.

-

Loss of Cl: A peak resulting from the loss of a chlorine radical (M-35) is also expected.

-

Loss of SO₂: Cleavage of the sulfone group can lead to a fragment corresponding to the loss of sulfur dioxide (M-64).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. PubChem indicates the availability of IR spectra for this compound.[2]

Characteristic IR Absorptions:

-

S=O Stretching: Strong absorption bands characteristic of the sulfone group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-H Stretching: Absorptions for the C-H bonds of the methylene groups will appear in the 3000-2850 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically found in the fingerprint region, between 800-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of this compound.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to be complex due to the presence of stereoisomers (cis and trans). The protons on the carbon atoms bearing the chlorine atoms (CHCl) would appear as multiplets at a lower field (downfield) compared to the protons on the other carbon atoms (CH₂) due to the deshielding effect of the chlorine atoms and the sulfone group.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum would show distinct signals for the two different types of carbon atoms:

-

CHCl Carbons: These carbons would resonate at a lower field (higher ppm value) due to the direct attachment of the electronegative chlorine atom.

-

CH₂ Carbons: These carbons, adjacent to the sulfone group, would also be deshielded and appear at a lower field than typical alkane carbons.

Analytical Separation Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for the separation and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the analysis of semi-volatile compounds like this compound.[7][8][9][10]

Conceptual GC-MS Protocol:

-

Sample Preparation: For environmental samples, a liquid-liquid or solid-phase extraction may be necessary to isolate and concentrate the analyte.[7][10]

-

Injection: A split/splitless injector is typically used.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is suitable for separation.

-

Oven Program: A temperature gradient program would be employed to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Detection: A mass spectrometer operating in electron ionization (EI) mode would be used for detection and identification, monitoring for the characteristic molecular ion and fragment ions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a viable alternative for the analysis of this compound, particularly for samples in aqueous matrices.

Conceptual HPLC Protocol:

-

Sample Preparation: Aqueous samples may be injected directly after filtration.

-

Column: A C18 or other suitable reversed-phase column would be used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, would be employed.

-

Detection: A UV detector would be a common choice for detection, as the molecule is expected to have some UV absorbance.

Caption: General analytical workflow for the identification of this compound.

Safety and Handling

This compound is classified as a hazardous substance.[2]

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Potential Applications and Research Directions

While specific applications for this compound are not widely documented, its structural features suggest potential utility as:

-

A synthetic intermediate: The reactive chlorine atoms and the stable sulfone ring make it a potential building block in organic synthesis.

-

A solvent: The parent compound, sulfolane, is a well-known industrial solvent, and its chlorinated derivatives may possess unique solvency properties.[11]

-

A research chemical: Its properties can be studied to understand the effects of halogenation on the chemical and physical properties of sulfolane derivatives.

Further research is needed to fully explore the reactivity, properties, and potential applications of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. The information presented on its identification, properties, synthesis, analysis, and safety is intended to support further research and development involving this compound. As with any chemical, a thorough understanding of its properties and hazards is paramount for its safe and effective use in a laboratory setting.

References

-

SIELC Technologies. (n.d.). HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column. Retrieved from [Link]

-

Cheméo. (n.d.). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide (CAS 3001-57-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(40), 12368–12371. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorothiophene 1,1-Dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. Retrieved from [Link]

-

MDPI. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Retrieved from [Link]

-

MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater. Journal of Chromatography A, 859(1), 69–75. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

-

Ellis, S. R., & Marriott, P. J. (2014). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(6), 471–475. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Separation of Chlorophylls and Chlorophyllins in Food Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzene. Retrieved from [Link]

-

MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

-

Storaska, N. (2006). Experiment #4: Diels Alder Reaction. Retrieved from [Link]

-

MDPI. (2022). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

-

Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Retrieved from [Link]

-

Hudgens, J. W., & Gonzalez, C. (2002). Chlorination Chemistry. 3. Ab Initio Study of the Reaction of Chlorine Atom with Allene. The Journal of Physical Chemistry A, 106(13), 3205–3214. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

PubChem. (n.d.). Sulfolane. Retrieved from [Link]

-

Scribd. (n.d.). Free Radical Halogenation of Cyclohexane. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of.... Retrieved from [Link]

-

Scribd. (n.d.). 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. Retrieved from [Link]

- Google Patents. (n.d.). DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.

-

NIST. (n.d.). Dicofol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3,4-dichloro-. Retrieved from [Link]

-

NIST. (n.d.). Dichlorvos. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]

Sources

- 1. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide [webbook.nist.gov]

- 2. This compound | C4H6Cl2O2S | CID 18143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide (CAS 3001-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,4-Dichlorosulfolane: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,4-dichlorosulfolane (CAS No: 3001-57-8), a key intermediate in various chemical syntheses.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental choices, the interpretation of spectral features, and the integrated approach required for complete structural elucidation. Detailed, field-proven protocols for data acquisition are provided to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound, with the systematic IUPAC name 3,4-dichlorothiolane 1,1-dioxide, is a five-membered heterocyclic compound containing a sulfone functional group and two chlorine atoms on adjacent carbons.[1] Its molecular formula is C₄H₆Cl₂O₂S.[1] The presence of two stereocenters at the C3 and C4 positions means the molecule can exist as a pair of diastereomers: cis and trans. The distinct spatial arrangement of the chlorine atoms in these isomers significantly influences their spectroscopic properties, particularly in NMR.

The robust sulfone group and the reactive C-Cl bonds make this compound a versatile building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its reactivity in subsequent chemical transformations. This guide provides the foundational spectroscopic knowledge base for any professional working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound. While publicly available experimental NMR data is scarce, a robust prediction of the ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures, such as sulfolane and various chloroalkanes.[2][3][4][5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons and the potential for second-order coupling effects. The key to interpretation lies in understanding the influence of the electron-withdrawing sulfone and chloro groups.

-

CH-Cl Protons (H3 & H4): These protons are directly attached to carbons bearing chlorine atoms, causing a significant downfield shift. Their chemical shift is expected in the range of 4.5 - 5.0 ppm . In the trans isomer, due to symmetry, these two protons would be chemically equivalent, likely appearing as a single signal. In the cis isomer, they are also equivalent. The multiplicity will be a complex multiplet due to coupling with the adjacent methylene protons.

-

CH₂ Protons (H2 & H5): These methylene protons are adjacent to the electron-withdrawing sulfone group and are also influenced by the nearby chlorine atoms. They are expected to resonate in the range of 3.5 - 4.0 ppm . The protons on each methylene group (e.g., the two protons on C2) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling) and with the vicinal CH-Cl proton, leading to complex multiplets.

The precise chemical shifts and coupling constants will differ between the cis and trans isomers due to the different dihedral angles between vicinal protons, as described by the Karplus relationship.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

-

C-Cl Carbons (C3 & C4): These carbons are directly bonded to electronegative chlorine atoms, which causes a substantial downfield shift. Their resonance is predicted to be in the 60 - 70 ppm range.[4] Due to symmetry in both the cis and trans isomers, these two carbons are expected to be chemically equivalent, giving rise to a single peak.

-

CH₂ Carbons (C2 & C5): These carbons are alpha to the highly deshielding sulfone group. They are expected to be equivalent by symmetry and appear further downfield in the 50 - 60 ppm range.

A summary of the predicted NMR data is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H2, H5 | 3.5 - 4.0 | Multiplet | 50 - 60 |

| H3, H4 | 4.5 - 5.0 | Multiplet | 60 - 70 |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality NMR data for structural verification.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must fully dissolve the compound without its residual peaks obscuring key signals.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Wipe the outside of the NMR tube to remove any contaminants.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and maximizes spectral resolution. Automated shimming routines are standard on modern spectrometers.

-

-

Data Acquisition:

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire a spectrum with a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[8] The IR spectrum of this compound is dominated by the strong absorptions of the sulfone group.

Interpretation of the IR Spectrum

Based on available spectral data and known absorption ranges, the following key peaks are identified:[1][9]

-

S=O Asymmetric & Symmetric Stretching: The most prominent features in the spectrum are the strong absorption bands characteristic of the sulfone group. The asymmetric stretch is typically found at a higher wavenumber than the symmetric stretch.

-

Asymmetric S=O Stretch: ~1320 cm⁻¹ (strong)

-

Symmetric S=O Stretch: ~1120 cm⁻¹ (strong)

-

-

C-H Stretching: The stretching vibrations of the C-H bonds on the saturated ring system are expected just below 3000 cm⁻¹.

-

sp³ C-H Stretch: 2900 - 3000 cm⁻¹ (medium)

-

-

C-H Bending: The scissoring and rocking vibrations of the methylene groups.

-

CH₂ Bending: ~1450 cm⁻¹ (medium)

-

-

C-Cl Stretching: The carbon-chlorine bond stretch typically appears in the fingerprint region of the spectrum.

-

C-Cl Stretch: 600 - 800 cm⁻¹ (strong)[9]

-

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H Stretching (sp³) |

| ~1450 | Medium | CH₂ Bending (Scissoring) |

| ~1320 | Strong | Asymmetric S=O Stretching (Sulfone) |

| ~1120 | Strong | Symmetric S=O Stretching (Sulfone) |

| 600 - 800 | Strong | C-Cl Stretching |

Experimental Protocol for FT-IR Data Acquisition

This protocol describes a standard method for obtaining an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid and liquid samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Scan:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of the halogens.

Interpretation of the Mass Spectrum

The molecular weight of this compound (C₄H₆Cl₂O₂S) is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S), resulting in a monoisotopic mass of approximately 188 Da.

-

Molecular Ion Peak (M⁺): The key feature is the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with two chlorine atoms will therefore exhibit a distinctive pattern of three peaks:

-

M⁺ peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms. The expected intensity ratio for these peaks is approximately 9:6:1 . Observing this pattern around m/z 188, 190, and 192 would be definitive evidence for the presence of two chlorine atoms in the molecule.

-

-

Fragmentation Pattern: The fragmentation of cyclic sulfones is often initiated by the loss of SO₂ (64 Da), a stable neutral molecule.

-

[M - SO₂]⁺: A significant peak corresponding to the loss of sulfur dioxide from the molecular ion is expected. This would result in a fragment ion cluster around m/z 124, 126, and 128 (C₄H₆Cl₂⁺), which should also display the 9:6:1 isotopic pattern.

-

Loss of Cl: Fragmentation involving the loss of a chlorine radical (35 or 37 Da) from the molecular ion or other fragments is also highly probable.

-

Other smaller fragments would arise from further cleavage of the carbon skeleton.

-

| m/z (Mass/Charge Ratio) | Proposed Fragment | Significance |

| 188, 190, 192 | [C₄H₆³⁵Cl₂O₂S]⁺, etc. | Molecular ion cluster, showing the characteristic 9:6:1 ratio for two Cl atoms. |

| 124, 126, 128 | [M - SO₂]⁺ | Loss of a stable SO₂ molecule, a common fragmentation for sulfones. Isotopic pattern confirms two Cl atoms remain. |

| 153, 155 | [M - Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like this compound, as it separates the sample from impurities before detection.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C) to ensure the sample remains in the gas phase.

-

The MS should be set to Electron Ionization (EI) mode at a standard energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The MS will acquire spectra continuously as compounds elute from the GC column.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Analyze the spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

-

Integrated Spectroscopic Workflow and Structural Confirmation

No single spectroscopic technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS. Each technique offers complementary information, leading to an unambiguous structural assignment.

The logical workflow for this integrated analysis is as follows:

-

Mass Spectrometry provides the molecular weight and elemental composition (specifically, the presence of two chlorine atoms), establishing the molecular formula.

-

Infrared Spectroscopy confirms the presence of key functional groups, most notably the sulfone (S=O) and C-Cl bonds, corroborating the information from MS.

-

NMR Spectroscopy provides the final, detailed picture of the carbon-hydrogen framework, confirming the connectivity of the atoms and providing insight into the stereochemistry (cis vs. trans) of the molecule.

This systematic approach ensures that all aspects of the molecular structure are validated by independent experimental evidence.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

- Abraham, R. J., & Reid, M. (2000). Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310.

- Agilent Technologies. (n.d.). Organochlorine Pesticides Analysis in Water by GC/ECD.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18143, this compound. Retrieved January 18, 2026 from [Link].

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294–1296.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Svozil, D., Pospíchal, J., & Kvasnicka, V. (1995). 13C NMR Chemical Shift Sum Prediction for Alkanes Using Neural Networks. Journal of Chemical Information and Computer Sciences, 35(5), 924–928.

-

University of California, Santa Cruz. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | C4H6Cl2O2S | CID 18143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chemconnections.org [chemconnections.org]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Crystal Structure of 3,4-Dichlorosulfolane: Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorosulfolane, a halogenated derivative of the versatile solvent sulfolane, presents a molecule of significant interest for its potential applications in medicinal chemistry and materials science. The introduction of chlorine atoms onto the sulfolane ring is anticipated to modulate its chemical reactivity, polarity, and intermolecular interactions, thereby influencing its bulk properties. This technical guide provides a comprehensive overview of the predicted molecular structure of this compound and outlines a robust experimental and computational workflow for the definitive determination of its crystal structure. While a definitive crystal structure has not been deposited in publicly accessible databases to date, this document serves as a foundational resource for researchers aiming to elucidate and analyze its solid-state architecture.

Introduction to this compound

This compound, systematically named 3,4-dichlorothiolane 1,1-dioxide, is an organic compound with the chemical formula C₄H₆Cl₂O₂S[1][2]. It belongs to the class of sulfones, which are characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms. The parent compound, sulfolane (tetrahydrothiophene 1,1-dioxide), is a well-known industrial solvent notable for its high polarity, thermal stability, and miscibility with water[3]. The addition of chlorine atoms at the 3 and 4 positions of the sulfolane ring is expected to significantly alter the molecule's electronic and steric properties.

The strategic placement of halogen atoms can lead to specific intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and the design of novel materials. Furthermore, halogenated organic molecules often exhibit unique biological activities, making this compound a potential candidate for further investigation in drug discovery programs.

Predicted Molecular Geometry and Conformation

In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of this compound can be predicted based on theoretical calculations and comparison with structurally related compounds.

The Sulfolane Ring Conformation

The five-membered sulfolane ring is not planar. Studies on sulfolane and its derivatives have shown that the ring typically adopts a twisted or envelope conformation to minimize steric strain[4]. For halogenated derivatives like 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, a twisted conformation has been experimentally observed[5]. It is therefore highly probable that this compound also adopts a non-planar, twisted conformation in the solid state.

Bond Lengths and Angles

The bond lengths and angles within the this compound molecule are expected to be influenced by the electronegativity of the chlorine and oxygen atoms. The S=O bond distances are anticipated to be in the range of 1.40-1.46 Å, and the C-S bond distances are expected to be around 1.74-1.79 Å, which is typical for sulfones[6]. The C-Cl bond lengths will likely be in the standard range for chloroalkanes. The C-S-C bond angle is predicted to be smaller than the O-S-O bond angle due to the steric repulsion between the two oxygen atoms.

Below is a diagram illustrating the predicted molecular structure of this compound.

Caption: Predicted molecular structure of this compound.

Anticipated Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound will be governed by a combination of intermolecular forces. Understanding these interactions is crucial for predicting the crystal's physical properties.

-

C-H···O Hydrogen Bonds: The hydrogen atoms on the carbon framework, particularly those adjacent to the electron-withdrawing sulfone and chlorine groups, can act as weak hydrogen bond donors to the oxygen atoms of the sulfone group in neighboring molecules.

-

Halogen···Halogen Interactions: Interactions between chlorine atoms of adjacent molecules are also expected. These can be categorized into different types based on the geometry of the interaction and can play a significant role in the overall crystal packing.

-

Van der Waals Forces: Dispersive forces will also contribute to the cohesion of the crystal structure.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to definitively determine the crystal structure of this compound, the following experimental protocol is recommended.

Synthesis and Purification

The first step involves the synthesis of this compound, followed by its purification to obtain a high-purity sample suitable for crystallization.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. A systematic screening of crystallization conditions is advised.

Table 1: Recommended Crystallization Techniques and Solvents

| Crystallization Technique | Recommended Solvents |

| Slow Evaporation | Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Toluene |

| Vapor Diffusion | Methanol/Dichloromethane, Hexane/Ethyl Acetate |

| Cooling Crystallization | Saturated solution in a suitable solvent cooled slowly |

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the following steps should be followed for data collection and structure determination.

Step-by-Step SC-XRD Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters and space group, and to integrate the reflection intensities.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Caption: Recommended experimental workflow for the determination of the crystal structure of this compound.

Computational Analysis Workflow

In conjunction with experimental studies, computational analysis can provide valuable insights into the molecular and electronic properties of this compound.

Table 2: Recommended Computational Methods

| Analysis Type | Recommended Method | Basis Set |

| Geometry Optimization | Density Functional Theory (DFT) | 6-311++G(d,p) or higher |

| Vibrational Frequencies | DFT | 6-311++G(d,p) or higher |

| Intermolecular Interactions | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots | DFT optimized geometry |

| Electronic Properties | Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) | DFT optimized geometry |

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its investigation. Based on the analysis of related compounds, a twisted conformation of the sulfolane ring is predicted, with intermolecular interactions likely dominated by C-H···O hydrogen bonds and halogen···halogen contacts. The detailed experimental and computational workflows presented herein offer a clear path for researchers to elucidate the precise solid-state structure of this intriguing molecule. The determination of its crystal structure will be a valuable contribution to the fields of structural chemistry, materials science, and drug development, enabling a deeper understanding of its properties and potential applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

NIST. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. National Institute of Standards and Technology. [Link][2]

-

PubChem. 3,4-Dichlorothiophene 1,1-Dioxide. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link][5]

-

Aitken, R. A., et al. (2010). The X-ray Structures of Sulfones. Journal of Chemical Crystallography, 40(3), 253-265. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

NIST. Thiophene, tetrahydro-, 1,1-dioxide. National Institute of Standards and Technology. [Link][3]

-

Mukherji, S., et al. (2020). Refined Force Field for Liquid Sulfolane with Particular Emphasis to Its Transport Characteristics. Journal of Chemical Information and Modeling, 60(5), 2534-2546. [Link][4]

Sources

- 1. This compound | C4H6Cl2O2S | CID 18143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide [webbook.nist.gov]

- 3. Thiophene, tetrahydro-, 1,1-dioxide [webbook.nist.gov]

- 4. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies | MDPI [mdpi.com]

- 5. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide (CAS 3001-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 3,4-Dichlorosulfolane: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichlorosulfolane, a halogenated derivative of the versatile solvent sulfolane. While not a widely publicized compound, its unique chemical structure suggests potential as a valuable intermediate in synthetic chemistry. This document delves into the historical context of its synthesis, details the established method of preparation via photochlorination, and explores its chemical reactivity and potential applications in the synthesis of novel molecules for the pharmaceutical and agrochemical industries.

Introduction and Historical Context

Sulfolane, a highly polar aprotic solvent, was first developed by the Shell Oil Company in the 1960s for the purification of butadiene.[1] Its exceptional thermal and chemical stability led to its widespread use in various industrial processes.[2] The derivatization of the sulfolane ring system to introduce reactive functional groups has been a subject of interest for synthetic chemists. The introduction of chlorine atoms, in particular, offers handles for further chemical transformations.

Synthesis of this compound

The primary and established method for the synthesis of this compound is the direct photochlorination of sulfolane. This reaction proceeds via a free-radical chain mechanism.

Reaction Mechanism

The photochlorination of sulfolane follows a typical free-radical chain reaction pathway, consisting of three key stages: initiation, propagation, and termination.

-